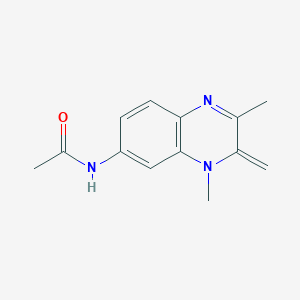
Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide: is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with dimethyl and methylene groups, and an acetamide functional group. It is primarily used in research settings due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide typically involves the reaction of 2,4-dimethylquinoxaline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoxaline derivatives with hydrogenated rings.
Substitution: Quinoxaline derivatives with substituted functional groups.
科学的研究の応用
N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2,4-Dimethylquinoxaline: A precursor in the synthesis of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide.
Quinoxaline: The parent compound of the quinoxaline family.
N-(2-Methyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide: A structurally similar compound with a single methyl group.
Uniqueness: N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
61149-71-1 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
N-(2,4-dimethyl-3-methylidenequinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C13H15N3O/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8/h5-7H,2H2,1,3-4H3,(H,15,17) |
InChIキー |
XWMUKMDPPOYLHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C)N(C1=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-hydroxy-2,3,3a,4-tetrahydrocyclopenta[b]pyrrole-1(6aH)-carboxylate](/img/structure/B11879452.png)
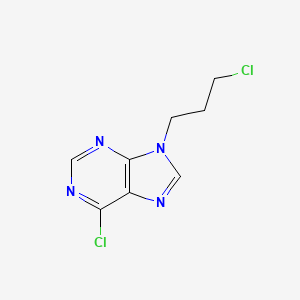



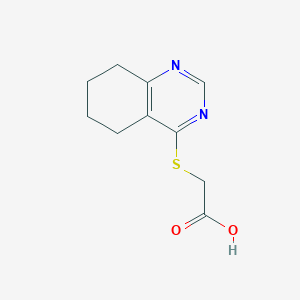

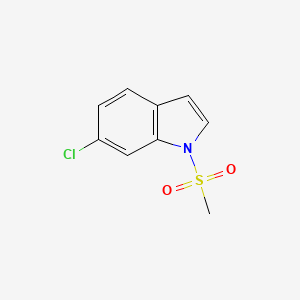
![Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B11879503.png)

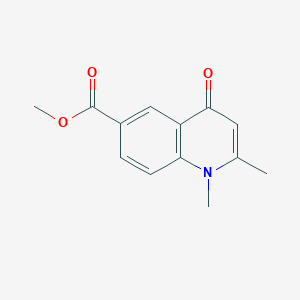
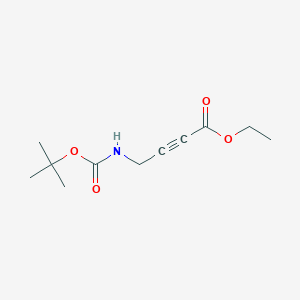
![4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11879513.png)

